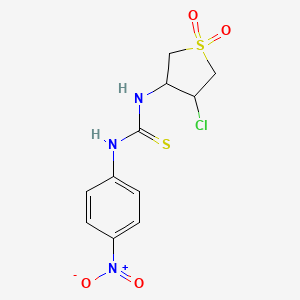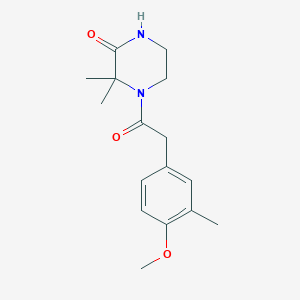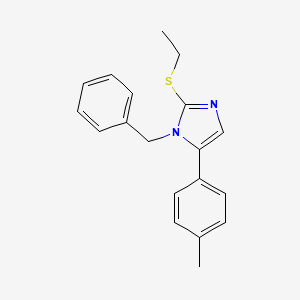
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Antifungal Activity
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has demonstrated potent antifungal properties. Researchers have explored its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action involves inhibiting fungal cell membrane synthesis by disrupting ergosterol biosynthesis. Its potential as an antifungal agent warrants further investigation for clinical applications .
Anticancer Potential
Studies have investigated the anticancer effects of this imidazole derivative. It appears to interfere with cancer cell proliferation and induce apoptosis. Researchers have explored its activity against different cancer types, including breast, lung, and colon cancer. The compound’s ability to target specific signaling pathways makes it an intriguing candidate for cancer therapy .
Anti-Inflammatory Properties
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. These properties suggest its potential in managing inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound’s thioether group contributes to its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have explored its potential in preventing oxidative damage-related diseases, including neurodegenerative disorders .
Metal Ion Chelation
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can chelate metal ions due to its sulfur-containing moiety. This property has implications in metal detoxification and as a potential therapeutic agent for metal overload disorders .
Coordination Chemistry
The compound’s imidazole ring allows it to coordinate with transition metal ions. Researchers have investigated its coordination behavior and explored its applications in catalysis and materials science .
properties
IUPAC Name |
1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUZIWKHRLTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

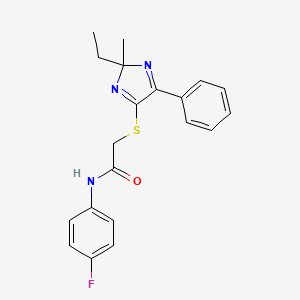
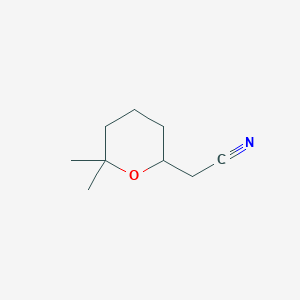
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)
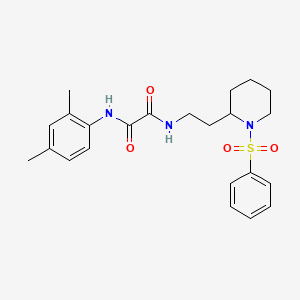
![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)
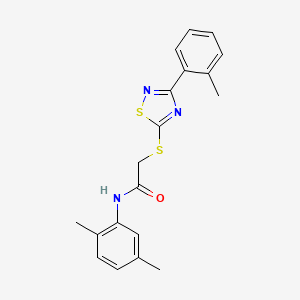
![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)
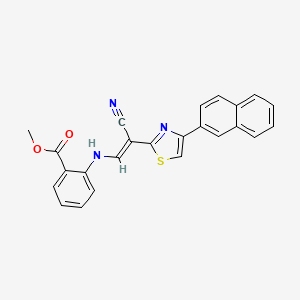
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
